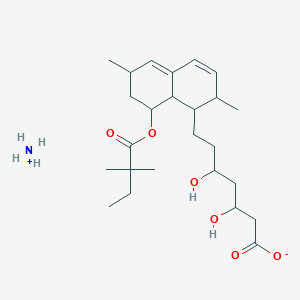

(ssR,dR,1S,2S,6R,8S,8aR)-8-(2,2-Dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-ss,d-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Ammonium Salt; Simvastatin Acid Ammonium Salt; Simvastatin Ammonium Salt; Simvastatin Carboxylic Acid Ammonium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (ssR,dR,1S,2S,6R,8S,8aR)-8-(2,2-Dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-ss,d-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Ammonium Salt Simvastatin Acid Ammonium Salt , Simvastatin Ammonium Salt , or Simvastatin Carboxylic Acid Ammonium Salt , is a derivative of simvastatin. Simvastatin is a widely used medication for lowering cholesterol and preventing cardiovascular diseases. This compound is a more soluble form of simvastatin, making it easier to handle in various pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin Ammonium Salt involves several steps, starting from the fermentation of Aspergillus terreus to produce lovastatin. Lovastatin is then chemically modified to obtain simvastatin. The final step involves the conversion of simvastatin to its ammonium salt form through a reaction with ammonium hydroxide under controlled conditions.

Industrial Production Methods

Industrial production of Simvastatin Ammonium Salt follows a similar route but on a larger scale. The process involves:

- Fermentation of Aspergillus terreus to produce lovastatin.

- Chemical modification of lovastatin to produce simvastatin.

- Conversion of simvastatin to its ammonium salt form using ammonium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Simvastatin Ammonium Salt: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form simvastatin hydroxy acid.

Reduction: Reduction reactions can convert it back to its lactone form.

Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Various alkylating agents can be used under mild conditions.

Major Products

Oxidation: Simvastatin hydroxy acid.

Reduction: Simvastatin lactone.

Substitution: Various simvastatin derivatives.

Scientific Research Applications

Simvastatin Ammonium Salt: has numerous applications in scientific research:

Chemistry: Used as a model compound for studying statin derivatives.

Biology: Investigated for its effects on cellular cholesterol metabolism.

Medicine: Used in the development of new cholesterol-lowering drugs.

Industry: Employed in the formulation of more soluble and bioavailable statin medications.

Mechanism of Action

Simvastatin Ammonium Salt: works by inhibiting the enzyme HMG-CoA reductase, which is crucial for cholesterol synthesis in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The molecular target is the HMG-CoA reductase enzyme, and the pathway involves the mevalonate pathway, which is essential for cholesterol biosynthesis.

Comparison with Similar Compounds

Simvastatin Ammonium Salt: is unique compared to other statins due to its increased solubility and ease of formulation. Similar compounds include:

Atorvastatin: Another potent statin with a different chemical structure.

Lovastatin: The precursor to simvastatin, with a similar mechanism of action but less potency.

Rosuvastatin: Known for its high potency and long half-life.

Properties

IUPAC Name |

azanium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPDWNBTEIXJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)

![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)

![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)

![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)

![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)

![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)

![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)

![[3,4-Dihydroxy-5-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B13391275.png)

![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)